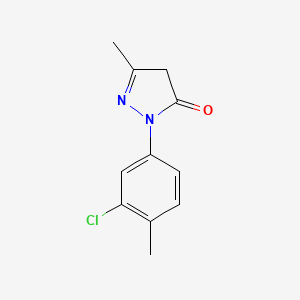
2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, also known as CMPD22, is a chemical compound with potential applications in scientific research. It is a pyrazolone derivative that has been shown to have various biological effects, including anti-inflammatory and anti-tumor properties. In
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has also been found to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, it has been found to inhibit angiogenesis, which is the formation of new blood vessels. This makes it a potential treatment option for diseases such as cancer and age-related macular degeneration. 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its relatively low toxicity compared to other compounds with similar biological effects. This makes it a safer option for in vitro and in vivo studies. However, one limitation is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for the study of 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the exploration of its potential applications in other scientific fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one and its potential side effects.
Synthesis Methods
The synthesis of 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 3-chloro-4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and ethanol. The resulting pyrazolone derivative is then purified using column chromatography. The yield of this synthesis method is approximately 70%.
Scientific Research Applications
2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential applications in various scientific fields, including cancer research, inflammation research, and neuroscience. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes it a potential treatment option for inflammatory diseases such as rheumatoid arthritis. 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has also been studied for its effects on the nervous system, with research suggesting that it may have neuroprotective properties.
properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)-5-methyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7-3-4-9(6-10(7)12)14-11(15)5-8(2)13-14/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTMRPNPEMPQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5812783.png)


![6-ethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5812799.png)

![3-(2-furyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5812807.png)

![1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5812814.png)
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5812835.png)

![6-bromo-2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5812847.png)
![N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5812856.png)

![N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide](/img/structure/B5812876.png)